molecular formula C111H149N27O28 B1602343 Edratide CAS No. 433922-67-9

Edratide

Numéro de catalogue: B1602343
Numéro CAS: 433922-67-9
Poids moléculaire: 2309.5 g/mol
Clé InChI: VXXZQHUWZSRPAM-CDJUQFLLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edratide is a synthetic peptide composed of 19 amino acid residues. It is based on the complementarity-determining region 1 of a human anti-DNA monoclonal antibody that expresses a major idiotype denoted 16/6 Id. This compound has been investigated for its potential therapeutic effects in treating systemic lupus erythematosus, an autoimmune disease characterized by the production of autoantibodies and impaired function of T and B cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Edratide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, this compound is prepared as a freeze-dried (lyophilized) powder. The lyophilized powder contains this compound acetate in doses corresponding to 0.5 milligrams, 1.0 milligrams, or 2.5 milligrams of this compound free base. The powder is reconstituted with a suitable solvent before administration .

Analyse Des Réactions Chimiques

Types of Reactions: Edratide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the this compound peptide itself, which is then purified to obtain the final product.

Applications De Recherche Scientifique

Systemic Lupus Erythematosus (SLE)

The most significant application of Edratide has been in clinical trials for treating SLE. A phase II study evaluated its safety and efficacy among 340 patients with active SLE. Key findings include:

  • Study Design: Patients were randomized to receive this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg weekly, or a placebo .
  • Primary Outcomes: The study did not meet its primary endpoints based on SLE Disease Activity Index (SLEDAI-2K) scores; however, secondary endpoints showed promising results:
    • The 0.5 mg dose demonstrated significant improvements in the British Isles Lupus Assessment Group (BILAG) Responder Index (OR=2.09, p=0.03) compared to placebo .
    • A post hoc analysis indicated that patients treated with this compound had a lower incidence of disease flare-ups compared to those receiving placebo (17% vs. 29%) .

Table 1: Summary of Clinical Findings on this compound for SLE

ParameterThis compound (0.5 mg)Placebo
BILAG Responder IndexSignificant Improvement (p=0.03)Baseline
Disease Flare Incidence17%29%
Overall Safety ProfileWell-toleratedWell-tolerated

Case Studies

Several case studies have highlighted the potential of this compound in restoring immune function among lupus patients:

  • Gene Expression Study: A small-scale study involving nine lupus patients treated with this compound for 26 weeks showed significant downregulation of pathogenic cytokines and upregulation of TGF-β and FoxP3, indicating restored immune regulation .
  • Long-term Effects: Experts suggest that while short-term studies have shown mixed results, longer-term studies may provide clearer insights into the efficacy and safety of this compound for chronic conditions like SLE .

Mécanisme D'action

Edratide exerts its effects by modulating the immune system. It downregulates the expression of pro-inflammatory cytokines and apoptosis-related genes while upregulating immunosuppressive molecules. This leads to a decrease in disease activity and clinical improvement in patients with systemic lupus erythematosus . The molecular targets of this compound include autoreactive T and B cells, which are key players in the pathogenesis of autoimmune diseases .

Comparaison Avec Des Composés Similaires

Uniqueness of Edratide: this compound is unique in its mechanism of action, specifically targeting the complementarity-determining region 1 of a human anti-DNA monoclonal antibody. This targeted approach allows for the modulation of autoreactive T and B cells, leading to a more specific and potentially effective treatment for systemic lupus erythematosus .

Activité Biologique

Edratide, also known as hCDR1 or TV-4710, is a synthetic peptide consisting of 19 amino acids derived from the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. It has been primarily investigated for its potential therapeutic effects in systemic lupus erythematosus (SLE), an autoimmune disease characterized by the production of autoantibodies and immune dysregulation.

This compound functions by modulating the immune response, specifically targeting autoreactive T and B cells. Its mechanism involves:

  • Downregulation of pathogenic cytokines : this compound has shown the ability to reduce the expression of pro-inflammatory cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) while increasing levels of immunosuppressive molecules like Transforming Growth Factor-beta (TGF-β) and Bcl-xL, which are crucial for regulating immune responses and apoptosis .
  • Regulatory T cell modulation : Treatment with this compound enhances the expansion of regulatory T cells, which play a vital role in maintaining immune tolerance and preventing autoimmune reactions .

Phase II Study Overview

A significant clinical trial evaluated the safety and efficacy of this compound in patients with active SLE. The study involved 340 patients who received subcutaneous injections of this compound at varying doses (0.5 mg, 1.0 mg, and 2.5 mg) weekly for 26 weeks, alongside a placebo group .

Primary Outcomes:

  • The co-primary endpoints were based on the SLE Disease Activity Index (SLEDAI-2K) and Adjusted Mean SLEDAI (AMS). Unfortunately, these primary endpoints were not met.

Secondary Outcomes:

  • The secondary endpoint, measured by the British Isles Lupus Assessment Group (BILAG) Responder Index, showed significant improvement in patients receiving 0.5 mg this compound (odds ratio = 2.09, p = 0.03). This suggests that lower doses may yield better clinical outcomes .

Summary of Findings

Parameter 0.5 mg this compound 1.0 mg this compound 2.5 mg this compound Placebo
Patients with AEs (%)82.17775.679.3
BILAG ImprovementSignificantTrends observedTrends observedN/A
Overall Safety ProfileFavorableFavorableFavorableN/A

In Vitro and Animal Studies

In addition to human trials, preclinical studies have demonstrated promising results:

  • Mouse Models : this compound administration led to a reduction in immune complex deposits in kidneys, decreased proteinuria, and improved leukopenia. It also downregulated anti-dsDNA-specific antibodies while having no significant effect on the idiotype-specific antibody response .
  • Porcine Models : In larger animal studies, this compound improved clinical manifestations associated with SLE and altered gene expression related to pathogenic cytokines .

Propriétés

IUPAC Name

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZQHUWZSRPAM-CDJUQFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H149N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195840
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433922-67-9
Record name Edratide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edratide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDRATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.